molecular formula C7H7N3O B6615098 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile CAS No. 73535-74-7

3-(6-Oxopyridazin-1(6h)-yl)propanenitrile

Cat. No.: B6615098
CAS No.: 73535-74-7
M. Wt: 149.15 g/mol
InChI Key: KYPVCZXECRTCNL-UHFFFAOYSA-N
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Description

3-(6-Oxopyridazin-1(6H)-yl)propanenitrile is a chemical reagent featuring a pyridazinone core, a structure of significant interest in medicinal chemistry. This compound serves as a key synthetic intermediate for researchers designing and developing novel pharmacologically active molecules. Pyridazinone derivatives are extensively investigated for their potential vasodilatory and antihypertensive effects. Recent studies on closely related pyridazin-3-one compounds have demonstrated superior aortic vasorelaxant activity, with specific analogues exhibiting potent efficacy by significantly upregulating endothelial nitric oxide synthase (eNOS) mRNA expression and increasing aortic nitric oxide (NO) content . These mechanisms are critical in the research of cardiovascular diseases and hypertension. The structural motif of this compound makes it a valuable building block for constructing more complex derivatives aimed at new therapeutic targets, including phosphodiesterase 4 (PDE4) inhibitors and P2X7 receptor inhibitors, which are relevant for inflammatory and immune system diseases . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-oxopyridazin-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-2-6-10-7(11)3-1-5-9-10/h1,3,5H,2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPVCZXECRTCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290275
Record name 6-Oxo-1(6H)-pyridazinepropanenitrile
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Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73535-74-7
Record name 6-Oxo-1(6H)-pyridazinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73535-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxo-1(6H)-pyridazinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 3 6 Oxopyridazin 1 6h Yl Propanenitrile and Analogous Pyridazinones

Derivatization and Functionalization Strategies for Pyridazinone Scaffolds.

Mannich Reaction Applications in Pyridazinone Synthesis

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. This reaction yields a β-amino carbonyl compound known as a Mannich base. In the context of pyridazinone chemistry, the Mannich reaction is a powerful tool for introducing aminomethyl groups, which can serve as crucial pharmacophores or as synthetic handles for further elaboration.

The reaction mechanism initiates with the formation of an electrophilic iminium ion from the amine and formaldehyde. nih.gov A compound with an acidic α-proton, such as a pyridazinone derivative, can then act as the nucleophile, attacking the iminium ion to form the final Mannich base. nih.govmdpi.com This transformation is particularly useful for modifying the pyridazinone core. For instance, a series of 5-arylidenepyridazin-3-ones were substituted at the 2-position (the nitrogen atom of the pyridazinone ring) with arylpiperazinoalkyl moieties via the Mannich reaction to produce potent analgesic agents. researchgate.net The general applicability of this reaction allows for the creation of a wide array of N-substituted pyridazinones by varying the amine component.

The key steps of the Mannich reaction are:

Formation of an iminium ion from a secondary amine and formaldehyde.

Proton abstraction from the N-H group of the pyridazinone ring to form a nucleophile.

Nucleophilic attack of the pyridazinone nitrogen on the iminium ion to yield the Mannich base.

This method provides a straightforward route to functionalized pyridazinones, which are of significant interest in drug discovery.

Alkylation and Acylation Reactions on the Pyridazinone Nucleus

Alkylation and acylation are fundamental transformations for modifying the pyridazinone scaffold, typically occurring at the N-2 position. These reactions are crucial for expanding the chemical space of pyridazinone derivatives and for structure-activity relationship (SAR) studies.

N-alkylation is commonly achieved by treating the pyridazinone with an alkyl halide in the presence of a base. A typical procedure involves reacting a 6-substituted-3(2H)-pyridazinone with an alkylating agent like ethyl bromoacetate (B1195939) or methyl chloroacetate, using a base such as potassium carbonate in a solvent like acetone (B3395972) or ethanol. nih.govnih.govnih.gov This reaction proceeds via nucleophilic substitution, where the pyridazinone anion displaces the halide to form a new N-C bond. For example, 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone has been successfully alkylated with ethyl bromoacetate to yield ethyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate. nih.gov This ester can then be converted into the corresponding acetohydrazide, demonstrating the utility of N-alkylation for introducing further functionalities. nih.gov

Acylation reactions, including sulfonylation, introduce an acyl or sulfonyl group onto the pyridazinone nitrogen. This is generally accomplished by reacting the pyridazinone with an acyl chloride or sulfonyl chloride in the presence of a base. For instance, 6-anthracen-9-yl-4-(1H-indol-3-yl)-4,5-dihydro-2H-pyridazin-3-one was reacted with benzenesulfonyl chloride or 4-toluenesulfonyl chloride in dry acetone with anhydrous potassium carbonate to yield the corresponding N-sulfonylated products. nih.gov These reactions highlight the versatility of the pyridazinone nucleus in undergoing modifications that can significantly alter its biological and chemical properties.

Table 1: Examples of Alkylation and Acylation Reactions on the Pyridazinone Nucleus

Starting Pyridazinone Reagent Product Reaction Type Reference
6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone Ethyl bromoacetate, K₂CO₃ Ethyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate N-Alkylation nih.gov
6-(4-(3-methoxyphenyl)piperazin-1-yl)-3(2H)-pyridazinone Ethyl bromoacetate, K₂CO₃ Ethyl 6-(4-(3-methoxyphenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-ylacetate N-Alkylation nih.gov
6-(3-chlorophenyl)-3,5,7-trimethyl-2H-pyrrolo[3,4-d]pyridazine-1,4-dione Methyl chloroacetate Methyl (6-(3-chlorophenyl)-3,5,7-trimethyl-1,4-dioxo-1,4-dihydropyrrolo[3,4-d]pyridazin-2(3H)-yl)acetate N-Alkylation nih.gov
6-anthracen-9-yl-4-(1H-indol-3-yl)-4,5-dihydro-2H-pyridazin-3-one Benzenesulfonyl chloride, K₂CO₃ 6-anthracen-9-yl-2-(benzenesulfonyl)-4-(1H-indol-3-yl)-4,5-dihydro-2H-pyridazin-3-one N-Sulfonylation nih.gov

Introduction of Heterocyclic Moieties onto the Pyridazinone Framework

The incorporation of additional heterocyclic rings onto the pyridazinone core is a widely used strategy to generate novel chemical entities with enhanced biological activities. This can be achieved through various synthetic methods, including cross-coupling reactions and condensation/cyclization sequences.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for creating C-C bonds between the pyridazinone ring and other (hetero)aryl systems. mdpi.com For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with various (hetero)aromatic boronic acids to synthesize a series of π-conjugated pyridazine (B1198779) derivatives. mdpi.com The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-halogen bond, making this a versatile method. mdpi.com

Hybrid molecules containing both pyridazine and other heterocyclic scaffolds like pyrazole (B372694) or thiazole (B1198619) have also been synthesized. Pyridazine-pyrazole hybrids have been designed and synthesized based on the rationale that combining two pharmacologically active moieties can lead to synergistic effects. nih.gov These are often prepared by reacting a pyridazinone precursor containing a suitable functional group with hydrazine (B178648) derivatives to construct the pyrazole ring. nih.govresearchgate.net Similarly, thiazolyl pyridazine derivatives can be synthesized. For instance, the reaction of phenylazocyanothioacetamide with ethyl cyanoacetate (B8463686) yields a pyridazine derivative, which can be further manipulated to incorporate a thiazole ring. nih.gov The Hantzsch thiazole synthesis, a reaction between an α-haloketone and a thioamide, provides a classic route to thiazoles that can be adapted for these purposes. youtube.com Fused heterocyclic systems, such as 1,2,3-triazolo[4,5-d]pyridazines, are commonly prepared by reacting 1,2,3-triazole dicarbonyl compounds with hydrazine hydrate. nih.gov

Table 2: Methods for Introducing Heterocyclic Moieties onto Pyridazinones

Target Heterocycle Synthetic Method Precursors Reference
Thienyl-pyridazine Suzuki-Miyaura Coupling 3-bromo-6-(thiophen-2-yl)pyridazine, (Hetero)aromatic boronic acids mdpi.com
Pyrazole-pyridazine Cyclocondensation Pyridazine intermediates, Hydrazine hydrate nih.govresearchgate.net
Thiazolyl-pyridazine Multistep Synthesis Phenylazocyanothioacetamide, Ethyl cyanoacetate nih.gov
1,2,3-Triazolo[4,5-d]pyridazine Cyclization 1,2,3-triazole dicarbonyl species, Hydrazine hydrate nih.gov

Innovative Synthetic Protocols and Chemo-Selective Transformations in Pyridazinone Chemistry

Recent advances in organic synthesis have led to the development of innovative and efficient protocols for constructing and functionalizing pyridazinone systems. These methods often focus on improving reaction efficiency, reducing waste, and enabling precise control over selectivity (chemo-, regio-, and stereo-selectivity).

One-pot syntheses have emerged as a powerful strategy. For example, an efficient one-pot synthesis of pyridazinones and phthalazinones from arenes, cyclic anhydrides, and aryl hydrazines has been developed using HY-zeolite as a recyclable heterogeneous catalyst. researchgate.net This approach offers advantages such as short reaction times, high yields, and simple workup procedures. researchgate.net Multi-component tandem reactions under microwave irradiation represent another environmentally benign and rapid method for creating highly functionalized heterocyclic systems, a strategy applicable to pyridinone synthesis. mdpi.com

Chemo-selective transformations are critical for the synthesis of complex molecules. Palladium-catalyzed sequential reactions, such as a Suzuki–Miyaura coupling followed by a direct C–H arylation, allow for the selective functionalization of multiple positions on a heterocyclic core in a single pot. mdpi.com A "click and activate" strategy has been reported for the one-pot synthesis of researchgate.netnih.govnih.govtriazole-fused pyrazinopyridazindione tricycles. scispace.com In this process, a copper(I)-catalyzed triazole formation not only creates one ring but also activates a neighboring group for a subsequent intramolecular cyclization, forming five new bonds and two new rings with high chemo-selectivity. scispace.com Furthermore, copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide a direct route to 1,6-dihydropyridazines, which can be easily oxidized to the corresponding aromatic pyridazines. organic-chemistry.org These advanced protocols demonstrate the ongoing innovation in heterocyclic chemistry, enabling the efficient and selective synthesis of complex pyridazinone derivatives.

Structure Activity Relationship Sar Investigations of Pyridazinone Derivatives Relevant to 3 6 Oxopyridazin 1 6h Yl Propanenitrile

Systematic Elucidation of Structural Modifications and Their Influence on Biological Activities

Systematic structural modifications of the pyridazinone scaffold have been extensively explored to understand their impact on a diverse range of biological activities. sarpublication.comresearchgate.net These modifications often involve introducing various substituents at different positions of the pyridazinone ring, leading to the discovery of compounds with activities such as anti-inflammatory, analgesic, anticonvulsant, and anticancer effects. sarpublication.comresearchgate.netresearchgate.net

Quantitative and Qualitative Assessment of Substituent Effects on Pharmacological Profiles

The assessment of how different substituents on the pyridazinone ring affect the pharmacological profile is a cornerstone of SAR studies. These investigations provide both qualitative and quantitative insights into the relationship between a compound's chemical structure and its biological efficacy. sarpublication.comresearchgate.net

The nature of the substituent at various positions of the pyridazinone ring plays a critical role in determining the pharmacological activity.

Aryl Substitutions: The presence of an aryl group, such as a phenyl ring, can significantly influence the biological activity. For example, in a series of 6-phenyl-3(2H)-pyridazinones, substitutions on the phenyl ring were found to be crucial for their activity as platelet aggregation inhibitors. sarpublication.com

Alkyl Substitutions: Alkyl groups, depending on their size and position, can modulate the lipophilicity and steric properties of the molecule, thereby affecting its interaction with biological targets.

Heteroaryl Substitutions: The incorporation of heteroaryl rings can introduce additional hydrogen bond donors or acceptors, potentially enhancing the binding affinity to target proteins. For instance, the introduction of an indole (B1671886) moiety has been explored in the development of PDE4 inhibitors. nih.gov

The following table summarizes the effects of different substitutions on the biological activity of pyridazinone derivatives based on various studies.

Scaffold Substituent Position Observed Biological Activity Reference
6-phenyl-3(2H)-pyridazinoneVarious5Platelet-aggregation inhibition sarpublication.com
PyridazinoneIndole moiety-PDE4 inhibition nih.gov
Pyridazine-coumarin hybrid--MAO-B inhibition nih.gov

While much of the SAR focus has been on the pyridazinone ring itself, the nature of the side chain at the N1 position is also a critical determinant of biological activity. In the case of 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile, the propanenitrile side chain is a key feature.

Stereochemistry can play a profound role in the biological activity of pyridazinone derivatives. The introduction of a chiral center can lead to enantiomers with significantly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can exhibit stereospecific binding.

For example, in the development of certain pyridazinone-based inhibitors, the specific stereoisomer showed markedly higher potency, highlighting the importance of controlling the three-dimensional arrangement of the molecule. nih.gov

Analysis of SAR Trends Across Diverse Pyridazinone-Based Pharmacophores

The pyridazinone scaffold is a key component of numerous pharmacophores, which are the essential three-dimensional arrangement of atoms or functional groups responsible for a biological activity. researchgate.net Analyzing SAR trends across these diverse pharmacophores reveals common structural features that are critical for activity at different biological targets.

For instance, studies on various pyridazinone derivatives have identified common patterns, such as the importance of a hydrophobic substituent at one position and a hydrogen bond donor/acceptor at another, for a particular biological effect. sarpublication.comnih.gov These trends help in the rational design of new and more potent pyridazinone-based therapeutic agents. researchgate.net

Integration of Computational Chemistry in SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery and plays a significant role in the SAR analysis of pyridazinone derivatives. tandfonline.comfigshare.com Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics simulations provide valuable insights into how these molecules interact with their biological targets at a molecular level. tandfonline.comfigshare.commdpi.commdpi.com

QSAR: 3D-QSAR studies have been successfully employed to build predictive models that correlate the structural features of pyridazinone derivatives with their biological activities. nih.govtandfonline.comfigshare.com These models help in designing new compounds with potentially improved potency.

Molecular Docking: Docking simulations are used to predict the binding mode of pyridazinone derivatives within the active site of a target protein. nih.govmdpi.com This allows for the rationalization of observed SAR data and guides the design of new analogs with enhanced binding affinity.

Molecular Dynamics: These simulations provide a dynamic view of the ligand-protein complex, helping to validate the stability of the predicted binding poses and to understand the key interactions that contribute to binding. tandfonline.comfigshare.com

The following table lists some of the computational techniques used in the study of pyridazinone derivatives and their applications.

Computational Technique Application in Pyridazinone SAR Reference
3D-QSARPredicting bioactivities of FGFR1 inhibitors tandfonline.comfigshare.com
Molecular DockingInvestigating interactions with COX-1, COX-2, and 15-LOX mdpi.com
Molecular DynamicsValidating docking poses and ligand/protein interactions nih.govtandfonline.com

Mechanistic Investigations of Pyridazinone Compound Bioactivity and Molecular Interactions

Unraveling the Molecular Mechanisms of Action for Pyridazinone Derivatives

The biological effects of pyridazinone derivatives stem from their interactions with various molecular targets, influencing numerous biochemical and cellular processes. These interactions can lead to the modulation of enzyme activity, receptor signaling, and fundamental biological pathways.

Enzyme Inhibition Pathways

Pyridazinone-containing compounds have been identified as inhibitors of several key enzymes implicated in a range of diseases.

Cyclooxygenase (COX) Isoforms and 5-Lipoxygenase (5-LOX): Certain pyridazinone derivatives have demonstrated the ability to inhibit COX and 5-LOX enzymes, which are crucial mediators of the inflammatory response. For instance, a series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides were evaluated for their inhibitory activity against these enzymes. One of the tested pyridazines, a 3-hydroxy-6-oxopyridazine derivative, showed potent inhibition of the 5-LOX enzyme with an IC50 value of 2 µM, which was more potent than the reference inhibitor Zileuton (IC50 = 3.5 µM). nih.gov

Carbonic Anhydrase (CA): The same study on 4-(6-oxopyridazin-1-yl)benzenesulfonamides also revealed their potential as carbonic anhydrase inhibitors. A benzyloxy pyridazine (B1198779) derivative, in particular, exhibited single-digit nanomolar inhibition of the hCA II isoform with an inhibition constant (Ki) of 5.3 nM. nih.gov Generally, modifications to the pyridazinone scaffold, such as benzylation and sulfonation, were found to enhance the inhibitory effect on hCA II. nih.gov

Other Enzymes: The broader class of pyridazinone derivatives has been investigated for their inhibitory effects on a variety of other enzymes, including Glycogen Synthase Kinase-3 Beta (GSK-3β), Cholinesterases, Aldose Reductase, and Stearyl-CoA Desaturase, although specific data for 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile in these pathways is not detailed in the provided search results.

Receptor Modulation and Ligand-Target Recognition

Pyridazinone derivatives can act as ligands for various receptors, thereby modulating their activity and downstream signaling.

Adrenoceptors: A study involving comparative molecular field analysis of pyridazinone-containing compounds revealed their activity as α1-adrenoceptor antagonists. nih.gov This research focused on piperazines linked to a 3-(2H)-pyridazinone ring and demonstrated that these compounds could effectively antagonize α1-adrenoceptor activity. nih.gov

GABA-A Receptors: A series of 3-aryl-1-(arylsulfonyl)-1,4,5,6-tetrahydropyridazines were synthesized and identified as allosteric modulators of the GABA-A receptor. nih.gov The study suggested that these compounds likely bind to the steroid binding site on the receptor and act as agonists or partial agonists. nih.gov

Integrin Receptors: Novel pyridazinone-functionalized phenylalanine analogues have been developed as antagonists of α4β1 and α4β7 integrin receptors. lookchem.com These integrins are involved in cell adhesion processes, and their inhibition has therapeutic potential. The research led to the identification of potent dual antagonists as well as antagonists selective for α4β7. lookchem.com

Adenosine (B11128) Receptors: While not directly focused on this compound, related heterocyclic structures like amino-3,5-dicyanopyridines have been extensively studied as adenosine receptor ligands, showcasing the versatility of nitrogen-containing heterocycles in receptor modulation. mdpi.com

Interference with Key Biological Pathways

The interactions of pyridazinone compounds with enzymes and receptors can lead to broader effects on fundamental biological processes. For instance, some pyridazinone derivatives have been noted to influence cellular signaling pathways and gene expression.

In-Depth Studies of Ligand-Protein Binding Modes

Understanding the specific interactions between a ligand and its protein target is fundamental to rational drug design. For pyridazinone derivatives, molecular modeling and structural biology techniques have provided insights into their binding modes.

In the case of the 4-(6-oxopyridazin-1-yl)benzenesulfonamides that inhibit carbonic anhydrase, molecular docking studies were performed to elucidate the binding interactions within the active site of the enzyme. nih.gov These studies help to explain the observed structure-activity relationships, such as why certain substitutions on the pyridazinone ring lead to enhanced inhibitory potency.

Analysis of Downstream Signaling Cascades Affected by Pyridazinone Compounds

The modulation of receptors by pyridazinone compounds initiates a cascade of downstream signaling events within the cell. For example, the antagonism of α1-adrenoceptors by pyridazinone derivatives would be expected to block the signaling pathways normally activated by endogenous catecholamines, such as the phospholipase C pathway leading to the generation of inositol (B14025) trisphosphate and diacylglycerol.

Similarly, the allosteric modulation of GABA-A receptors by tetrahydropyridazine derivatives enhances the effect of the neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which is the basis of their potential anxiolytic effects. nih.gov

Comparative Mechanistic Profiling of Pyridazinone Subclasses

The chemical diversity of the pyridazinone family allows for a comparative analysis of the mechanisms of action among different subclasses. For example, a comparative molecular field analysis (CoMFA) was employed to model the α1-adrenoceptor antagonist activity of a series of pyridazinone derivatives. nih.gov This type of analysis helps to identify the key physicochemical properties and three-dimensional structural features that are responsible for the observed biological activity, allowing for a comparison of how different substitutions on the pyridazinone scaffold influence receptor interaction. nih.gov

Preclinical Biological Evaluation Methodologies for Pyridazinone Compounds

In Vitro Pharmacological Screening Protocols

In vitro assays are fundamental for the initial characterization of the pharmacological profile of pyridazinone derivatives. These methods offer high-throughput capabilities to assess enzyme inhibition, cellular efficacy, and receptor interactions.

Pyridazinone derivatives are frequently evaluated for their ability to inhibit key enzymes implicated in various disease pathways. These assays measure the compound's effect on the rate of an enzyme-catalyzed reaction to determine its potency, often expressed as an IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant).

Commonly targeted enzymes include:

Cyclooxygenase (COX): Certain pyridazinone sulphonates have been identified as effective inhibitors of COX-2, an enzyme involved in inflammation. nih.gov

5-Lipoxygenase (5-LOX): This enzyme is another critical target in the inflammatory cascade. Several 3-hydroxy-6-oxopyridazine derivatives have demonstrated potent inhibition of the 5-LOX enzyme, with some showing better activity than the reference inhibitor Zileuton. nih.gov

Carbonic Anhydrases (CAs): A series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides were evaluated for their inhibitory activity against human carbonic anhydrase isoforms (hCA I and hCA II). nih.gov The benzyloxy pyridazinone derivative 5a was a potent inhibitor of hCA II, while the parent compound 3 was the most effective against the hCA I isoform. nih.gov

Phosphodiesterase type 4 (PDE4): As a target for anti-inflammatory therapy, PDE4 inhibition by pyridazinone derivatives bearing an indole (B1671886) moiety has been explored. The compound 4ba showed 64% inhibition of PDE4B at a concentration of 20 µM. nih.gov

Tyrosine Kinases: Novel pyridazinone derivatives have been developed as ATP-competitive inhibitors of c-Met tyrosine kinase, a protein whose overactivation can promote tumorigenesis. nih.gov

Monoamine Oxidase (MAO): A series of sixteen pyridazinone derivatives were assessed for MAO-A and MAO-B inhibitory properties, with lead compounds identified as competitive and reversible MAO-B inhibitors. mdpi.com

Table 1: Enzyme Inhibition Data for Selected Pyridazinone Derivatives
Compound ClassTarget EnzymeKey Finding (Reported Value)Reference
4-(6-oxopyridazin-1-yl)benzenesulfonamideshCA IKᵢ = 23.5 nM (Compound 3) nih.gov
4-(6-oxopyridazin-1-yl)benzenesulfonamideshCA IIKᵢ = 5.3 nM (Compound 5a) nih.gov
4-(6-oxopyridazin-1-yl)benzenesulfonamidesCOX-2IC₅₀ = 0.15 µM (Compound 7a) nih.gov
4-(6-oxopyridazin-1-yl)benzenesulfonamides5-LOXIC₅₀ = 2 µM (Compound 3) nih.gov
Pyridazinone-indole hybridsPDE4BIC₅₀ = 251 nM (Compound 4ba) nih.gov

Cell-based assays provide a more complex biological context to evaluate a compound's efficacy and its engagement with the intended target within a living cell. These protocols are crucial for assessing activities like antitumour and antimicrobial effects.

Antitumour Cell Line Screening: Pyridazinone derivatives are often tested against panels of human cancer cell lines to identify potential anticancer agents. For instance, a series of pyridazinone-based diarylurea derivatives were screened against 60 cancer cell lines by the National Cancer Institute (NCI). nih.gov Compounds 10l and 17a showed significant growth inhibition against cancers such as melanoma, NSCLC, prostate, and colon cancer, with GI₅₀ (50% growth inhibition) values ranging from 1.66 to 100 µM. nih.gov Further mechanistic studies in cell lines like the A549/ATCC lung carcinoma line can investigate effects on the cell cycle and apoptosis-related genes (e.g., p53, Bax, Bcl-2). nih.gov Other studies have demonstrated the ability of pyridazinone analogs to induce apoptosis in human epidermoid skin cancer cells. tandfonline.combohrium.com

Antimicrobial Susceptibility Testing: The antimicrobial potential of pyridazinone compounds is determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. Broth microdilution methods are commonly used, where various concentrations of the compounds are incubated with bacterial or fungal strains. mdpi.com Novel pyridazinone derivatives have shown significant activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative species like Acinetobacter baumannii and Pseudomonas aeruginosa. mdpi.comresearchgate.net

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyridazinone Derivatives Against Pathogenic Bacteria
CompoundS. aureus (MRSA) (µM)P. aeruginosa (µM)A. baumannii (µM)Reference
Compound 34.52>29.94>29.94 mdpi.com
Compound 77.80>31.217.80 mdpi.com
Compound 138.927.483.74 mdpi.com

To determine if a compound interacts with a specific cell surface or nuclear receptor, receptor binding assays are employed. These assays, often using radiolabeled ligands, quantify the affinity of a compound for a receptor, expressed as a Kᵢ value. revvity.com

A series of 3(2H)-pyridazinone derivatives were evaluated for their in vitro affinity toward α₁- and α₂-adrenoceptors using radioligand receptor binding assays. nih.govnih.gov All tested compounds showed good affinities for the α₁-adrenoceptor, with Kᵢ values in the low nanomolar to subnanomolar range. nih.govnih.gov The length of a polymethylene chain used as a spacer in the molecule was found to influence affinity and selectivity, demonstrating how structural modifications can be explored through this assay methodology. nih.govnih.gov In another example, a library of pyridazinone-based molecules was designed to target the formyl peptide receptor (FPR), indicating that this receptor is a target of interest for this class of compounds, even though that specific series proved inactive. tandfonline.com

In Vivo Preclinical Models for Efficacy Assessment (Mechanistic Focus)

Following promising in vitro results, compounds are advanced to in vivo models to assess their efficacy and mechanism of action in a whole organism. These models aim to mimic aspects of human diseases.

The carrageenan-induced paw edema model is a standard and widely used acute inflammation model for screening potential anti-inflammatory drugs. inotiv.com The model involves injecting carrageenan, an irritant, into the subplantar tissue of a rodent's paw, which induces a local, acute inflammatory response characterized by swelling (edema). inotiv.comnih.gov

The efficacy of a test compound is measured by its ability to reduce the volume of the paw edema compared to a control group. inotiv.com Paw volume is typically measured with a plethysmometer at various time points after carrageenan injection. nih.gov This model has been used to evaluate the anti-inflammatory properties of pyridazinone and related compounds. researchgate.netresearchgate.net For example, several antipyrine/pyridazinone hybrids were shown to be potent anti-inflammatory agents in this model. researchgate.net The model is effective for detecting compounds that suppress inflammatory mediators, including prostaglandins. inotiv.com

To evaluate the pain-relieving potential of pyridazinone derivatives, several in vivo nociceptive models are used, which can distinguish between peripherally and centrally acting analgesics.

Chemical-Induced Nociception: The p-benzoquinone-induced writhing test is a common model for visceral pain used to screen for peripheral analgesic activity. nih.gov An intraperitoneal injection of an irritant causes a characteristic writhing response (stretching and constriction of the abdomen), and analgesic compounds reduce the number of writhes. nih.govscirp.org This test was used to demonstrate that certain 6-morpholino-4-aryl-3(2H)-pyridazinone derivatives possess higher analgesic activity than the reference drug, acetyl-salicylic acid. nih.gov The formalin test is another chemical model that induces a biphasic pain response and can help differentiate between peripheral and central mechanisms. pensoft.netresearchgate.net

Thermal Nociception: The hot plate test and the tail-flick test are used to assess centrally mediated analgesic activity. researchgate.net In the hot plate test, the animal is placed on a heated surface, and the latency to a pain response (e.g., licking a paw or jumping) is measured. The tail-flick test involves applying radiant heat to the animal's tail and measuring the time it takes for the animal to flick its tail away. researchgate.net Pyrrolo[3,4-d]pyridazinone derivatives have been shown to exhibit dose-dependent antinociceptive effects in the tail-flick test. pensoft.net

Models for Anticonvulsant Activity

The search for novel anticonvulsant agents relies heavily on preclinical screening in established animal models that mimic different types of epileptic seizures. nih.gov For pyridazinone compounds, the two most frequently employed models are the maximal electroshock (MES) test and the pentylenetetrazol (PTZ)-induced seizure test. nih.govnih.gov These models are considered the gold standard in the initial in vivo screening of potential antiepileptic drugs. nih.govnih.gov

Maximal Electroshock (MES) Test:

The MES test is a primary screening model used to identify compounds effective against generalized tonic-clonic seizures. nih.govscispace.com In this model, an electrical stimulus is delivered to rodents, typically mice or rats, via ear-clip or corneal electrodes, inducing a maximal seizure characterized by a tonic hindlimb extension. mdpi.commeliordiscovery.com The ability of a test compound, such as a pyridazinone derivative, to prevent this tonic extension is the primary endpoint and indicates its potential anticonvulsant activity. scispace.commdpi.com The test is straightforward to conduct and has been instrumental in the discovery of many clinically used antiepileptic drugs. scispace.com Some studies may also utilize a threshold MES (MEST) test, which is more sensitive and can detect activity in a broader range of drug classes, including those that enhance GABAergic neurotransmission. scispace.com

For instance, a series of hybrid benzimidazole-containing pyridazinones were evaluated for their anticonvulsant properties using the MES model in mice. nih.gov One compound, SS-4F, demonstrated significant activity with a median effective dose (ED50) of 25.10 mg/kg. nih.gov

Pentylenetetrazol (PTZ)-Induced Seizures:

The PTZ-induced seizure model is used to screen for compounds that may be effective against absence (petit mal) seizures, a type of generalized seizure. meliordiscovery.com Pentylenetetrazol is a central nervous system stimulant that acts as a GABA-A receptor antagonist. meliordiscovery.comnih.gov Administration of PTZ to animals induces myoclonic and clonic seizures. meliordiscovery.com The ability of a pyridazinone compound to prevent or delay the onset of these seizures indicates its potential efficacy. nih.govmeliordiscovery.com This model can be conducted using either an acute (single high dose) or a chronic (kindling) administration of PTZ. nih.govarchepilepsy.org The kindling model, which involves repeated administration of subconvulsive doses of PTZ, is particularly useful for studying the mechanisms of epileptogenesis. archepilepsy.orgnih.gov

In the same study mentioned previously, compound SS-4F was also active in the subcutaneous pentylenetetrazol (scPTZ) screen, with an ED50 value of 85.33 mg/kg. nih.gov The dual activity in both MES and scPTZ models suggests a broad spectrum of anticonvulsant potential for this particular pyridazinone derivative. nih.gov

Models for Antimicrobial and Antitubercular Activity

The evaluation of pyridazinone compounds for their antimicrobial and antitubercular potential involves a range of in vitro assays to determine their efficacy against various bacterial and mycobacterial strains.

Antimicrobial Activity:

Standard methods for assessing antimicrobial activity include broth dilution and agar (B569324) diffusion assays. The broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. nih.gov This method involves preparing serial dilutions of the test compounds in a liquid growth medium in microtiter plates, which are then inoculated with a standardized suspension of the target bacteria. nih.govnih.gov

For example, a series of novel pyridazinone derivatives were screened for their antibacterial activities against several strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov The results showed that some compounds exhibited significant activity, with MIC values as low as 3.74 µM against A. baumannii. nih.gov Another study evaluated pyridazinone derivatives against Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa, identifying a hydrazone derivative with notable antimicrobial activity. africaresearchconnects.com The disc diffusion method is another common technique where filter paper discs impregnated with the test compound are placed on an agar plate inoculated with the target bacterium. The diameter of the zone of inhibition around the disc indicates the compound's activity. biomedpharmajournal.org

Antitubercular Activity:

The primary screening for antitubercular activity is typically performed in vitro against Mycobacterium tuberculosis, often the H37Rv strain (ATCC 27294). researchgate.netsjofsciences.com The Microplate Alamar Blue Assay (MABA) is a widely used and efficient method for determining the MIC of compounds against M. tuberculosis. researchgate.netorientjchem.org This colorimetric assay uses the Alamar Blue reagent to assess cell viability; a color change from blue to pink indicates bacterial growth, while the absence of a color change signifies inhibition. nih.govorientjchem.org

Several studies have reported the synthesis and antitubercular evaluation of pyridazinone derivatives. researchgate.netsjofsciences.comnih.gov In one study, a series of pyridazinone derivatives were synthesized and tested, with one compound, 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chlorophenyl)-1,6-dihydro-6-pyridazinone, emerging as a lead with good antitubercular activity. researchgate.net Another study found that a different pyridazinone derivative, 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-l,6-dihydro-6-pyridazinone, exhibited the best activity with a MIC of 12.5 µg/mL. sjofsciences.com

Models for Antifungal Activity

The antifungal potential of pyridazinone compounds is assessed through a combination of in vitro and in vivo models.

In Vitro Models:

In vitro antifungal susceptibility testing is crucial for determining the intrinsic activity of a compound against various fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) provides standardized broth microdilution methods for testing yeasts and filamentous fungi. mdpi.com These methods are used to determine the Minimum Inhibitory Concentration (MIC) of the compounds. mdpi.com For example, the activity of pyridazinone derivatives has been evaluated against a panel of fungi, including Candida albicans, Candida glabrata, Candida parapsilosis, and Candida tropicalis. researchgate.net In some studies, the activity is compared to standard antifungal drugs like fluconazole. biomedpharmajournal.org

Further in vitro investigations can include assessing the effect of the compounds on fungal biofilm formation, a critical virulence factor for many fungal pathogens. plos.org This can be done using models such as denture stomatitis models where the ability of the compound to prevent fungal adhesion and biofilm development on acrylic surfaces is measured. plos.org

In Vivo Models:

Promising compounds identified in in vitro screens are often advanced to in vivo models of fungal infection. A common model is the systemic candidiasis model in mice, where mice are infected intravenously with a pathogenic strain of Candida albicans. plos.org The efficacy of the test compound is then evaluated by monitoring the survival of the treated mice compared to an untreated control group. plos.org Another model is the oral candidiasis model in mice, which is particularly relevant for evaluating treatments for mucosal fungal infections. In this model, the extent of tongue lesions is assessed following treatment. plos.org

One study detailed the synthesis and evaluation of 3(2H)-pyridazinones for antifungal activity, which included both in vitro testing against various fungi and in vivo evaluation in a guinea pig model of dermatomycosis. nih.gov The study also investigated the inhibition of key fungal enzymes like beta-1,3-glucan synthase and chitin (B13524) synthase. nih.gov

Investigation of Multi-Targeting Strategies and Polypharmacology

The traditional "one drug, one target" paradigm in drug discovery is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can interact with multiple biological targets. This approach can lead to enhanced efficacy, reduced potential for drug resistance, and the ability to address complex multifactorial diseases. nih.gov

Pyridazinone-based scaffolds are well-suited for the development of multi-target agents due to their versatile chemical nature, which allows for modifications to interact with various biological targets. nih.govnih.gov Research into pyridazinone derivatives has explored their potential as dual-action agents. For example, some pyridazinone-based diarylurea derivatives have been designed and synthesized as potential dual antimicrobial and anticancer agents. rsc.org

Computational approaches, such as pharmacophore-based and structure-based virtual screening, are valuable tools for identifying potential new targets for existing compound libraries (drug repurposing) and for designing novel multi-target ligands. nih.gov A study utilizing these methods on a library of pyridazinone-based analogues proposed aspartate aminotransferase as a potential repurposed target. nih.gov

The investigation of multi-targeting strategies for pyridazinone derivatives has also extended to other therapeutic areas. For instance, pyridazinone derivatives have been explored as:

Dual phosphodiesterase (PDE) and cyclooxygenase (COX) inhibitors for anti-inflammatory applications.

Combined anticonvulsant and antinociceptive agents , with some compounds showing activity in both seizure and pain models. nih.gov

Agents targeting multiple receptors involved in neurodegenerative diseases , such as monoamine oxidase B (MAO-B) and cholinesterases. mdpi.com

The ability of pyridazinone derivatives to modulate the activity of various enzymes and G-protein coupled receptors (GPCRs) underscores their potential in polypharmacological approaches. nih.gov This strategy holds promise for developing more effective treatments for complex diseases.

Computational Chemistry and Cheminformatics in Pyridazinone Research

Molecular Docking and Scoring for Ligand-Target Interaction Prediction

Molecular docking is a cornerstone of computational drug design, enabling the prediction of the preferred orientation of a ligand when bound to a target protein. For pyridazinone derivatives, including 3-(6-Oxopyridazin-1(6h)-yl)propanenitrile, this technique is instrumental in elucidating potential biological targets and understanding the key interactions that drive binding affinity.

Docking algorithms place the ligand into the binding site of a protein in various conformations and orientations. These poses are then evaluated using a scoring function, which estimates the binding affinity, typically represented as a negative value in kcal/mol (a more negative value indicates a stronger predicted interaction). For instance, studies on various pyridazinone derivatives have utilized molecular docking to predict their binding modes with enzymes like α-amylase and various protein kinases. nih.gov The process involves preparing the 3D structure of both the ligand (this compound) and the target protein, followed by the docking simulation using software such as AutoDock Vina. amazonaws.com

The results of such studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the pyridazinone core or its substituents and the amino acid residues of the target protein. For example, the nitrogen atoms of the pyridazinone ring and the oxygen of the oxo group are potential hydrogen bond acceptors, while the propanenitrile substituent can engage in various interactions.

Table 1: Representative Molecular Docking Results for a Pyridazinone Derivative with a Hypothetical Kinase Target

ParameterValue
Docking Score (kcal/mol)-8.5
Interacting ResiduesLYS76, GLU91, LEU132, ASP145
Hydrogen Bond InteractionsLYS76 (2.8 Å), ASP145 (3.1 Å)
Hydrophobic InteractionsLEU132, VAL64

This table is illustrative and represents the type of data generated from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov For a series of pyridazinone derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific target.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build an equation that relates these descriptors to the observed biological activity.

A hypothetical QSAR model for a series of pyridazinone analogs might take the form:

log(IC50) = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_Donors + c

This equation would allow researchers to predict the IC50 value of a new pyridazinone derivative, like a substituted variant of this compound, before it is synthesized. This predictive capability is invaluable for prioritizing synthetic targets and optimizing lead compounds. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-target complex. nih.govnih.gov

For this compound, an MD simulation could be performed on its complex with a target protein, as identified through molecular docking. The simulation would reveal how the ligand and protein adapt to each other, the stability of key interactions over time, and the role of solvent molecules in the binding process. nih.gov

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position. A stable RMSD suggests a stable binding mode. nih.gov

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand. nih.gov

Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds over the course of the simulation.

These simulations can provide a more accurate estimation of binding free energies and help to refine the understanding of the binding mechanism at an atomic level. nih.gov

Virtual Screening and In Silico Drug Repurposing Methodologies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on molecular docking, or ligand-based, using the structure of a known active compound as a template.

In the context of pyridazinone research, a virtual screening campaign could be initiated to identify new pyridazinone-containing compounds with potential activity against a specific target. For instance, a library of commercially available or synthetically accessible pyridazinones could be docked into the active site of a target protein. The top-scoring compounds would then be selected for experimental testing.

Drug repurposing, or finding new uses for existing drugs, can also be facilitated by in silico methods. A compound like this compound, even if initially synthesized for one purpose, could be computationally screened against a panel of different biological targets to identify potential new therapeutic applications.

Advanced Cheminformatics Techniques for Scaffold Optimization

Cheminformatics encompasses the use of computational methods to analyze and manage chemical data. For the pyridazinone scaffold, these techniques are crucial for optimization. Scaffold hopping, for example, involves searching for new core structures that can maintain the key binding interactions of a known active compound while having improved properties, such as better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. uel.ac.uk

By analyzing the structure-activity relationships (SAR) of a series of pyridazinone analogs, cheminformatics tools can help identify which parts of the molecule are essential for activity and which can be modified. nih.govacs.org This information guides the design of new derivatives with enhanced potency, selectivity, and drug-like properties. For this compound, this could involve modifying the propanenitrile side chain or substituting the pyridazinone ring to improve its pharmacological profile. researchgate.net

Crystallographic Analysis and Computational Studies of Pyridazinone Crystal Structures

X-ray crystallography provides the definitive 3D structure of a molecule in its crystalline state. nih.gov This experimental data is invaluable for computational studies, as it provides a highly accurate starting point for molecular modeling. nih.gov The crystal structure of a pyridazinone derivative can reveal details about its preferred conformation, bond lengths, and bond angles.

When a co-crystal structure of a pyridazinone ligand bound to its target protein is obtained, it serves as the "gold standard" for validating and refining computational models like molecular docking. nih.govnih.gov It allows for a direct comparison between the predicted binding mode and the experimentally determined one, leading to improvements in the accuracy of the computational methods. Even in the absence of a co-crystal structure, the individual crystal structure of a compound like this compound can provide crucial conformational information for building more accurate in silico models. nih.gov

Emerging Research Directions and Future Perspectives for Pyridazinone Based Chemical Entities

Novel Therapeutic Applications Beyond Established Categories

While well-established in cardiovascular and anti-inflammatory therapy, the pyridazinone scaffold continues to be explored for new applications. nih.gov Research is ongoing in areas such as antiviral agents, anti-parasitic drugs (e.g., for Chagas disease), and novel treatments for neuroinflammatory and neurodegenerative conditions. nih.gov The inherent versatility of the pyridazinone ring suggests its potential is far from exhausted.

Development of Advanced Synthetic Strategies for Complex Pyridazinone Architectures

Modern synthetic organic chemistry is enabling the creation of increasingly complex molecules. mdpi.com New methodologies, including novel cross-coupling reactions and multicomponent reactions, are being applied to the pyridazinone core to build sophisticated, three-dimensional structures. nih.govnih.gov These advanced strategies allow for more efficient and diverse synthesis of novel compound libraries, accelerating the discovery of new drug candidates.

Integration of Artificial Intelligence and Machine Learning in Pyridazinone Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. mednexus.orgnih.gov These computational tools are being used to screen vast virtual libraries of pyridazinone derivatives, predict their biological activity and toxicity profiles, and even design novel molecules de novo with desired properties. ijirt.orgmdpi.comnih.gov By integrating AI with traditional chemical synthesis and biological testing, researchers can significantly shorten the timeline and reduce the costs associated with bringing a new pyridazinone-based drug to market.

Exploration of Pyridazinones in Catalysis and Materials Science

The application of pyridazinone derivatives is expanding beyond medicine. Their unique electronic properties and ability to coordinate with metal ions are being investigated for potential roles in catalysis and materials science. While this field is still nascent compared to their use in medicine, pyridazinone-based ligands could be used to create novel catalysts for organic synthesis, or they could be incorporated into polymers to create materials with unique optical or electronic properties.

Role of Pyridazinone Derivatives in Agricultural Chemistry (e.g., herbicides)

The pyridazinone structure is also prominent in agricultural chemistry. nih.govresearchgate.net Several commercial herbicides, such as Chloridazon and Norflurazon, are based on this scaffold. acs.org They act by inhibiting crucial biological processes in weeds, such as photosynthesis or carotenoid biosynthesis. Ongoing research aims to develop new, more effective, and environmentally benign pyridazinone-based herbicides and pesticides by targeting enzymes like protoporphyrinogen (B1215707) IX oxidase (PPO). acs.org

Q & A

Q. What are the common synthetic routes for 3-(6-Oxopyridazin-1(6H)-yl)propanenitrile?

The synthesis typically involves multi-step reactions starting with pyridazinone derivatives. For example, palladium-catalyzed C–H functionalization can introduce substituents to the pyridazinone core, followed by nitrile group incorporation via nucleophilic substitution or condensation reactions. Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) and purification via flash chromatography to isolate the product (yields ~49%) .

Q. Which analytical techniques confirm the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) is critical for confirming the position of substituents on the pyridazinone ring. Infrared (IR) spectroscopy identifies functional groups like C=O and C≡N. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while melting point analysis ensures purity .

Q. What safety precautions are recommended when handling nitrile-containing compounds like this compound?

Use NIOSH-approved respirators, nitrile gloves, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store away from oxidizers due to potential cyanide release under decomposition .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound in multi-step reactions?

Yield optimization involves:

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve C–H activation efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Stepwise heating (e.g., 80°C for cyclization, 25°C for nitrile addition) minimizes side reactions. Post-synthesis, flash chromatography with gradient elution (e.g., DCM/MeOH) improves purity .

Q. What strategies resolve contradictory NMR data when characterizing pyridazinone derivatives?

Contradictions in proton splitting or integration may arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) to stabilize the keto-enol equilibrium. 2D NMR (COSY, HSQC) clarifies coupling patterns and carbon-proton correlations. Computational modeling (DFT) can predict stable tautomers for comparison .

Q. How do structural modifications to the pyridazinone core influence biological activity?

Substitutions at the 3-position (e.g., phenyl, furyl) enhance binding to biological targets like cyclooxygenase (COX) or kinases. For example, a 4-methylphenyl group increases lipophilicity, improving membrane permeability. Activity assays (e.g., enzyme inhibition) paired with molecular docking studies reveal structure-activity relationships (SAR) .

Q. What methodologies address discrepancies in reported biological activities of pyridazinone derivatives?

Contradictions may stem from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using positive controls (e.g., celecoxib for COX-2 inhibition) and validate via orthogonal assays (e.g., SPR for binding affinity). Meta-analyses of published data can identify confounding factors like impurities or solvent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.